molecular formula C9H14OS B2903367 3-methyl-1-(thiophen-3-yl)butan-2-ol CAS No. 1248158-12-4

3-methyl-1-(thiophen-3-yl)butan-2-ol

Cat. No.: B2903367
CAS No.: 1248158-12-4
M. Wt: 170.27
InChI Key: LFGRFMUSEKTIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(thiophen-3-yl)butan-2-ol is an organic compound with a unique structure that includes a thiophene ring Thiophene is a five-membered ring containing one sulfur atom, which imparts distinct chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-methyl-1-(thiophen-3-yl)butan-2-ol, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Gewald reaction is particularly favored for its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(thiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: Similar structure but lacks the butanol side chain.

    3-Thiophenemethanol: Similar structure but with a methanol group instead of a butanol group.

    Thiophene-2-carboxaldehyde: Contains a formyl group instead of a butanol group.

Uniqueness

3-methyl-1-(thiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanol side chain enhances its solubility and reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

3-methyl-1-thiophen-3-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-7(2)9(10)5-8-3-4-11-6-8/h3-4,6-7,9-10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGRFMUSEKTIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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